molecular formula C10H9FO3 B1344731 2-Fluoro-4-methoxycinnamic acid CAS No. 682805-00-1

2-Fluoro-4-methoxycinnamic acid

Cat. No.: B1344731
CAS No.: 682805-00-1
M. Wt: 196.17 g/mol
InChI Key: KDSPBZWHHBVYFN-HWKANZROSA-N
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Description

2-Fluoro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of cinnamic acid, where the hydrogen atoms on the phenyl ring are substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position

Scientific Research Applications

2-Fluoro-4-methoxycinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive cinnamic acid derivatives.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for 2-Fluoro-4-methoxycinnamic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wear protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxycinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2-fluoro-4-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxycinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to form saturated derivatives.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Products include 2-fluoro-4-methoxybenzoic acid.

    Reduction: Products include 2-fluoro-4-methoxyhydrocinnamic acid.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.

    Pathways: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Fluorocinnamic acid
  • 4-Methoxycinnamic acid
  • 2-Fluoro-4-hydroxycinnamic acid

Comparison:

  • 2-Fluorocinnamic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
  • 4-Methoxycinnamic acid: Lacks the fluorine atom, which may influence its chemical stability and interaction with biological targets.
  • 2-Fluoro-4-hydroxycinnamic acid: The hydroxyl group can significantly alter its solubility and reactivity compared to the methoxy group.

2-Fluoro-4-methoxycinnamic acid stands out due to the combined presence of both fluorine and methoxy groups, which impart unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPBZWHHBVYFN-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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